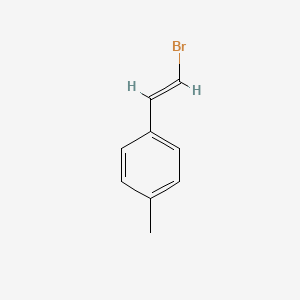

1-(2-Bromoethenyl)-4-methylbenzene

Description

Significance of Vinylic Halides as Versatile Synthons in Organic Chemistry

Vinylic halides are highly valued as versatile synthons, or synthetic building blocks, in the field of organic chemistry. mdpi.comresearchgate.net Their significance stems from the reactivity of the carbon-halogen bond, which allows for a diverse range of transformations. One of the most prominent applications of vinylic halides is in transition-metal-catalyzed cross-coupling reactions. researchgate.net Renowned reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize vinylic halides as electrophilic partners to form new carbon-carbon bonds with a high degree of control and efficiency. researchgate.netucsb.eduresearchgate.net

Furthermore, the ability of vinylic halides to participate in the formation of organometallic reagents, such as Grignard reagents and organolithium species, expands their synthetic utility. These reagents can then react with a variety of electrophiles, enabling the construction of more complex molecular frameworks. The stereochemistry of the double bond in vinylic halides is often retained throughout these transformations, making them particularly useful for the stereoselective synthesis of substituted alkenes.

Overview of Strategic Research Directions for 1-(2-Bromoethenyl)-4-methylbenzene

The compound this compound, also known as β-bromo-4-methylstyrene, has emerged as a key substrate in several strategic research areas within organic synthesis. Its structure, featuring a bromo-substituted vinyl group attached to a toluene (B28343) moiety, makes it an ideal candidate for a variety of coupling reactions aimed at creating more elaborate molecular structures.

Current research efforts are focused on leveraging the reactivity of the C-Br bond in this compound for the construction of novel organic materials and biologically active compounds. A significant area of investigation involves its use in palladium-catalyzed cross-coupling reactions. For instance, it can be coupled with various boronic acids in Suzuki-Miyaura reactions to generate a range of substituted stilbene (B7821643) derivatives. researchgate.netmasterorganicchemistry.com These products are of interest due to their potential applications in materials science and medicinal chemistry.

Another important research direction is the Sonogashira coupling of this compound with terminal alkynes. ucsb.eduresearchgate.netorganic-chemistry.org This reaction provides a direct route to conjugated enynes, which are valuable precursors for the synthesis of complex natural products and functional materials. The stereochemistry of the starting vinyl bromide is crucial in these reactions, and methods for the stereoselective synthesis of both the (E) and (Z) isomers of this compound are actively being explored to control the geometry of the final products.

Recent synthetic methodologies have focused on the direct and stereoselective preparation of β-bromostyrenes. One such method involves the direct bromination of styrenes using N-bromosuccinimide (NBS) and sodium persulfate, offering a practical and scalable route to these valuable intermediates. sci-hub.se

Historical Context and Evolution of Research in Brominated Styrene (B11656) Derivatives

The study of brominated styrene derivatives has evolved significantly over the decades. Initially, much of the interest in these compounds was driven by their application as flame retardants. nih.gov Brominated polystyrenes, for example, were widely used to reduce the flammability of various materials. google.com

However, with the advent of modern synthetic methods, the focus has shifted towards the use of brominated styrenes as versatile intermediates in organic synthesis. The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the way organic chemists approach the synthesis of complex molecules. This led to a renewed interest in substrates like this compound.

Early methods for the synthesis of vinyl bromides often involved harsh reaction conditions and lacked stereocontrol. researchgate.net Over time, more sophisticated and milder methods have been developed, allowing for the highly stereoselective synthesis of both (E) and (Z)-vinyl bromides. sci-hub.se This has been crucial for their application in total synthesis and the development of new synthetic methodologies where precise control over the geometry of the final product is essential. The journey of brominated styrenes from industrial additives to key players in cutting-edge organic synthesis highlights the dynamic nature of chemical research and the continuous quest for more powerful and selective synthetic tools.

Chemical Compound Data

Below are tables detailing the physical and spectral properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉Br chemsynthesis.com |

| Molecular Weight | 197.07 g/mol chemsynthesis.com |

| Isomer | (Z)-1-(2-bromoethenyl)-4-methylbenzene |

Table 2: Spectral Data for (E)-1-(2-bromoethenyl)-4-methylbenzene

| Type of Spectrum | Data |

| ¹H NMR (CDCl₃) | δ 7.30-7.10 (m, 4H, Ar-H), 7.05 (d, 1H, J=14.0 Hz, Ar-CH=), 6.95 (d, 1H, J=14.0 Hz, =CHBr), 2.35 (s, 3H, CH₃) |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Br |

|---|---|

Molecular Weight |

197.07 g/mol |

IUPAC Name |

1-[(E)-2-bromoethenyl]-4-methylbenzene |

InChI |

InChI=1S/C9H9Br/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+ |

InChI Key |

VDQOXWRCEPPGRE-VOTSOKGWSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/Br |

Canonical SMILES |

CC1=CC=C(C=C1)C=CBr |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism in 1 2 Bromoethenyl 4 Methylbenzene Systems

E/Z Stereoisomerism of the 2-Bromoethenyl Moiety

The restricted rotation around the carbon-carbon double bond in 1-(2-bromoethenyl)-4-methylbenzene results in the existence of two stereoisomers: (E)-1-(2-bromoethenyl)-4-methylbenzene and (Z)-1-(2-bromoethenyl)-4-methylbenzene. These isomers, also known as geometric isomers, differ in the spatial arrangement of the bromine atom and the hydrogen atom on the double bond relative to the p-tolyl group. In the (E)-isomer (from the German entgegen, meaning opposite), the priority groups on each carbon of the double bond are on opposite sides. Conversely, in the (Z)-isomer (from the German zusammen, meaning together), the priority groups are on the same side.

Stereochemical Assignment Methodologies in Research

The unambiguous assignment of the (E) and (Z) isomers of this compound is crucial for understanding its reactivity and properties. The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the analysis of proton-proton coupling constants (J-values) for the vinylic protons.

The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is stereochemically dependent. For the (E)-isomer, where the vinylic protons are in a trans relationship, the coupling constant is typically in the range of 11-18 Hz. For the (Z)-isomer, with the vinylic protons in a cis relationship, the coupling constant is significantly smaller, generally falling between 6-12 Hz.

| Isomer | Vinylic Proton Relationship | Typical ³J (Hz) |

| (E)-1-(2-bromoethenyl)-4-methylbenzene | trans | 11 - 18 |

| (Z)-1-(2-bromoethenyl)-4-methylbenzene | cis | 6 - 12 |

This interactive table provides typical coupling constant ranges for the assignment of E/Z isomers of vinyl compounds.

Factors Influencing the Kinetic and Thermodynamic Control of Stereoisomer Formation

The ratio of (E) to (Z) isomers obtained in a chemical synthesis can be governed by either kinetic or thermodynamic control. This depends on the reaction conditions, such as temperature, reaction time, and the presence of catalysts.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy barrier. This is often favored at lower temperatures where the reverse reaction is slow or non-existent.

Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable one, which resides at a lower energy state. This is typically achieved at higher temperatures, which provide enough energy to overcome the activation barriers of both the forward and reverse reactions.

In the case of this compound, the (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the bulky bromine atom and the p-tolyl group. The (Z)-isomer, where these groups are on the same side of the double bond, experiences greater steric strain. Therefore, reactions run under thermodynamic control are expected to yield a higher proportion of the (E)-isomer.

For instance, in the synthesis of β-bromostyrenes from cinnamic acids, the stereochemical outcome can be directed. A tandem substitutive bromination-decarboxylation sequence has been shown to produce cis-β-bromostyrenes (Z-isomers) stereospecifically. nih.gov This suggests a kinetically controlled pathway where the stereochemistry of the intermediate dictates the final product.

Conformational Analysis and Molecular Geometry Investigations

The planarity of the molecule is a key factor in its electronic properties, as a planar conformation allows for maximum conjugation between the π-systems of the aromatic ring and the double bond. For substituted styrenes, the preferred conformation is generally planar or near-planar to maximize this stabilizing conjugation.

Computational studies, such as molecular mechanics and density functional theory (DFT) calculations, can provide valuable insights into the preferred conformations and the energy barriers to rotation. For this compound, it is expected that the most stable conformers will be those where the vinyl group is coplanar with the benzene (B151609) ring. However, steric interactions between the vinylic protons and the ortho-hydrogens of the tolyl group can lead to small deviations from perfect planarity. In the (Z)-isomer, the steric clash between the bromine atom and the aromatic ring would likely lead to a more significant deviation from planarity compared to the (E)-isomer.

Detailed molecular geometry parameters, such as bond lengths and angles, can be precisely determined by X-ray crystallography. While specific data for the title compound is lacking, analysis of analogous structures provides expected values.

| Parameter | Expected Value |

| C=C bond length | ~1.34 Å |

| C-Br bond length | ~1.89 Å |

| C-C (vinyl-aryl) bond length | ~1.47 Å |

| C=C-Br bond angle | ~122° |

| C=C-H bond angle | ~121° |

| C-C=C bond angle | ~125° |

This interactive table presents expected molecular geometry parameters for this compound based on data from analogous compounds.

Isomerization Pathways and Conditions for Interconversion Studies

The (E) and (Z) isomers of this compound can be interconverted under specific conditions, typically involving photochemical or thermal methods.

Photochemical isomerization involves the use of light to promote an electron from a bonding π-orbital to an antibonding π*-orbital. In this excited state, the carbon-carbon double bond has single bond character, allowing for free rotation. Subsequent relaxation back to the ground state can lead to the formation of the other isomer. The ratio of isomers at the photostationary state depends on the absorption coefficients of the two isomers at the wavelength of irradiation and their quantum yields of isomerization. For stilbene (B7821643) and its analogs, photochemical E/Z isomerization is a well-studied phenomenon. nih.govnih.govacs.orgrsc.org In a study on the isomerization of (E)-β-bromostyrene derivatives, a ruthenium metal catalyst and visible light were used to achieve high stereocontrol in the conversion to the Z-isomer, highlighting a modern approach to this transformation. ucur.org

Thermal isomerization requires sufficient heat energy to overcome the rotational barrier of the double bond in the ground state. This process generally favors the formation of the thermodynamically more stable (E)-isomer. The rate of thermal isomerization is dependent on the height of the energy barrier to rotation.

The presence of catalysts can significantly lower the activation energy for isomerization. For example, acids and halogens (like bromine) have been shown to catalyze the Z → E isomerization of stilbene derivatives, often proceeding through ionic or radical intermediates where rotation around the central bond is facilitated. nih.gov

Advanced Synthetic Methodologies for 1 2 Bromoethenyl 4 Methylbenzene and Its Stereoisomers

Stereoselective Synthesis of (E)-1-(2-Bromoethenyl)-4-methylbenzene

The synthesis of the (E)-isomer of 1-(2-bromoethenyl)-4-methylbenzene is frequently accomplished through methods that favor the formation of the trans-configured double bond. These methods often involve radical or electrophilic addition-elimination pathways.

Hunsdiecker-Type Reactions and Derivatives for (E)-Arylvinyl Bromide Synthesis

The Hunsdiecker reaction and its modifications are powerful tools for the decarboxylative halogenation of carboxylic acids. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of α,β-unsaturated carboxylic acids like 4-methylcinnamic acid, these reactions can be tailored to produce (E)-β-arylvinyl bromides with high stereoselectivity. The classical Hunsdiecker reaction involves the use of silver salts of carboxylic acids with elemental bromine. wikipedia.org However, variations using N-bromosuccinimide (NBS) and a catalytic amount of a suitable salt, such as lithium acetate (B1210297), have proven effective. organic-chemistry.orgresearchgate.net

The reaction is believed to proceed through a radical mechanism. wikipedia.orgorganic-chemistry.org The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate undergoes homolytic cleavage to generate an acyloxy radical and a bromine radical. Subsequent decarboxylation of the acyloxy radical affords a vinyl radical, which then combines with the bromine radical to yield the final vinyl bromide product. The stereochemical outcome is influenced by the stability of the intermediates and the reaction conditions.

A modified Hunsdiecker reaction, known as the Cristol-Firth modification, utilizes mercuric oxide and the free carboxylic acid with bromine, offering a more convenient one-step process. orgsyn.org

Microwave-Assisted Synthetic Protocols for E-Selectivity

Microwave irradiation has emerged as a valuable technology in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and improved yields. ajrconline.orgarkat-usa.orgat.ua In the synthesis of (E)-1-(2-bromoethenyl)-4-methylbenzene, microwave-assisted protocols have been successfully applied to Hunsdiecker-type reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Specifically, the microwave-induced reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate provides a rapid and efficient route to (E)-β-arylvinyl bromides. organic-chemistry.orgresearchgate.net For instance, the reaction of 4-methylcinnamic acid under these conditions can yield (E)-1-(2-bromoethenyl)-4-methylbenzene in a very short reaction time (1-2 minutes) and with high E-selectivity. organic-chemistry.orgresearchgate.net The use of microwave energy accelerates the rate of reaction, likely by efficiently promoting the formation of the key radical intermediates. ajrconline.org

| Reactant | Reagents | Conditions | Product | Yield | Reference |

| 4-Methylcinnamic acid | NBS, cat. LiOAc | Microwave, 1-2 min | (E)-1-(2-Bromoethenyl)-4-methylbenzene | High | organic-chemistry.orgresearchgate.net |

Halodecarboxylation of Substituted Cinnamic Acids

Halodecarboxylation is a general term for the replacement of a carboxyl group with a halogen. acs.org Several methods for the bromodecarboxylation of cinnamic acids to form β-bromostyrenes have been developed, often with a preference for the (E)-isomer.

One approach involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst. For example, a chemoenzymatic method using the chloroperoxidase from Curvularia inaequalis can generate hypobromite from hydrogen peroxide and bromide, which then reacts with cinnamic acids to yield vinyl bromides. acs.orgnih.gov The selectivity of this reaction can be controlled by the reaction medium. acs.orgnih.gov

Another strategy employs an electrochemical approach where the anodic oxidation of a bromide ion generates bromine, which then participates in the decarboxylative bromination of the cinnamic acid. rhhz.net The presence of electron-donating groups on the phenyl ring of the cinnamic acid, such as the methyl group in 4-methylcinnamic acid, generally leads to higher yields of the desired (E)-β-bromostyrene. rhhz.net

Furthermore, the use of sodium molybdate (B1676688) as a catalyst in an aqueous medium with potassium bromide and hydrogen peroxide provides a green chemistry approach to the synthesis of (E)-β-bromostyrenes from α,β-unsaturated aromatic carboxylic acids. researchgate.net

| Starting Material | Reagents | Key Features | Product | Reference |

| 4-Methylcinnamic acid | NBS, cat. LiOAc, Microwave | Rapid, high E-selectivity | (E)-1-(2-Bromoethenyl)-4-methylbenzene | organic-chemistry.orgresearchgate.net |

| 4-Methylcinnamic acid | NH4Br, Electrochemical oxidation | Good yield for electron-donating groups | (E)-1-(2-Bromoethenyl)-4-methylbenzene | rhhz.net |

| 4-Methylcinnamic acid | KBr, H2O2, cat. Na2MoO4 | Aqueous medium, "green" approach | (E)-1-(2-Bromoethenyl)-4-methylbenzene | researchgate.net |

Stereoselective Synthesis of (Z)-1-(2-Bromoethenyl)-4-methylbenzene

The synthesis of the (Z)-isomer of this compound requires specific strategies that favor the formation of the cis-configured double bond. These methods often involve stereospecific elimination reactions or carefully controlled olefination reactions.

Debrominative Decarboxylation of Dibromoalkanoic Acids for Z-Selectivity

A powerful method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes is the debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids. researchgate.netorganic-chemistry.org This reaction, when carried out under microwave irradiation in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF), proceeds rapidly and with high (Z)-selectivity. researchgate.netorganic-chemistry.org

The starting material, anti-2,3-dibromo-3-(4-methylphenyl)propanoic acid, can be prepared from 4-methylcinnamic acid. The subsequent microwave-induced elimination of bromine and carbon dioxide is a concerted or near-concerted process that dictates the (Z)-geometry of the resulting vinyl bromide. The stereoselectivity can be affected by factors such as electron-donating groups and steric hindrance. organic-chemistry.org

| Reactant | Reagents | Conditions | Product | Selectivity | Reference |

| anti-2,3-Dibromo-3-(4-methylphenyl)propanoic acid | Et3N, DMF | Microwave, 0.2-1.0 min | (Z)-1-(2-Bromoethenyl)-4-methylbenzene | High Z-selectivity | organic-chemistry.org |

Wittig Olefination Variants for Bromoalkene Generation

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. umass.eduorganic-chemistry.orgmnstate.edu While the standard Wittig reaction is often used to form C=C bonds, variations of this reaction can be employed to generate vinyl halides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.org Non-stabilized ylides typically lead to (Z)-alkenes. organic-chemistry.org

For the synthesis of (Z)-1-(2-bromoethenyl)-4-methylbenzene, a Wittig-type approach would involve the reaction of a suitable phosphorus ylide with an appropriate carbonyl compound. To generate the bromoalkene functionality, a bromo-substituted ylide or a subsequent halogenation step would be necessary. While direct olefination to form a (Z)-bromoalkene can be challenging, certain modifications and reaction conditions can favor the desired stereoisomer. For instance, the use of specific bases and solvents can influence the stereoselectivity of the olefination. wikipedia.org

Recent advances have also explored arsine-mediated Wittig reactions, which have shown high yields for the synthesis of olefins under mild conditions. nih.gov However, the stereocontrol to favor the (Z)-isomer in the synthesis of bromoalkenes via Wittig-type reactions remains an active area of research.

Approaches Utilizing Stereospecific Elimination Reactions

Stereospecific elimination reactions, particularly the E2 mechanism, are a cornerstone for the synthesis of specific stereoisomers of this compound. The stereochemical outcome of an E2 reaction is dictated by the anti-periplanar arrangement of the leaving group and a β-hydrogen atom. numberanalytics.com This requirement allows for the controlled formation of either the (E) or (Z) isomer, depending on the stereochemistry of the starting material. numberanalytics.com

For an E2 reaction to proceed, the molecule must adopt a conformation where the hydrogen to be eliminated and the leaving group (in this case, a bromine atom) are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.com This specific geometric constraint is what makes the reaction stereospecific. If a substrate has only one β-hydrogen, the stereochemistry of the resulting alkene is fixed. chemistrysteps.com However, if there are two or more β-hydrogens, the reaction becomes stereoselective, favoring the formation of the more stable trans (E) isomer. chemistrysteps.com

The synthesis of a specific isomer of this compound via E2 elimination would necessitate a starting material with the appropriate stereochemistry at the carbons bearing the hydrogen and the leaving group. By carefully selecting the diastereomer of the precursor, chemists can direct the elimination to yield the desired (E) or (Z) product with high stereopurity.

Palladium-Catalyzed Vinylic Bromination Strategies from Precursors

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the synthesis of vinyl bromides is no exception. These methods offer a direct route to this compound from various precursors, often with high selectivity and functional group tolerance. acs.org

One prominent strategy involves the palladium-catalyzed vinylic bromination of a suitable precursor, such as 4-methylstyrene. While direct C-H vinyl bromination can be challenging, related Heck-type reactions provide a viable pathway. In a typical Heck reaction, an aryl or vinyl halide couples with an alkene in the presence of a palladium catalyst. For the synthesis of this compound, a variation of this reaction could be envisioned where a vinylating agent is coupled with a brominating source.

More direct approaches involve the palladium-catalyzed C-H functionalization of styrenes. For instance, a method for the direct bromination of styrenes using N-bromosuccinimide (NBS) as the brominating agent has been reported, although this particular example was transition-metal-free. sci-hub.se Palladium catalysis, however, is well-known to facilitate similar transformations under milder conditions and with greater control.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental in modern organic synthesis and can be adapted for the preparation of vinyl bromides. organic-chemistry.org For example, a palladium-catalyzed reaction could couple a vinyl organometallic reagent with a source of electrophilic bromine. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities. acs.org

Chemo- and Regioselective Preparations of Aryl-Substituted Vinyl Bromides

The chemo- and regioselective synthesis of aryl-substituted vinyl bromides like this compound is critical to avoid the formation of unwanted isomers and byproducts. Several strategies have been developed to address this challenge, often relying on the specific reactivity of the starting materials and the careful choice of reagents and catalysts.

One effective method is the hydrobromination of alkynes. The addition of HBr across the triple bond of 4-methylphenylacetylene can produce this compound. The regioselectivity of this addition (i.e., whether the bromine adds to the terminal or internal carbon of the alkyne) can be controlled by the reaction conditions. For instance, radical addition often leads to the anti-Markovnikov product, while electrophilic addition can favor the Markovnikov product.

Another powerful approach is the palladium-catalyzed cross-coupling of a vinylating agent with an aryl halide. For example, the Suzuki coupling of a vinylboronic acid derivative with a brominating agent in the presence of a palladium catalyst can afford the desired vinyl bromide with high chemo- and regioselectivity. The Buchwald-Hartwig amination, another palladium-catalyzed reaction, has also been shown to be effective in creating specific C-N bonds, and similar principles of chemo- and regioselectivity can be applied to C-Br bond formation. burleylabs.co.uk

The following table summarizes a selection of research findings on the chemo- and regioselective synthesis of related aryl-substituted compounds, highlighting the reaction types and general observations.

| Precursor/Reactant | Catalyst/Reagent | Product Type | Key Observation |

| Aryl/Vinyl Bromides | Nickel/Ligand | Alkylated Arenes | High functional group tolerance and can be assembled on the benchtop. acs.org |

| 2-Arylindoles | Rhodium(III)/Base | C-H Alkylated/Annulated Products | Base-controlled regioselectivity. acs.org |

| Amidines & gem-difluoroalkenes | Iron | 2-aroyl-1,3,5-triazines | Cascade annulation with broad functional group compatibility. acs.org |

| Aryl Bromides & Alkyl Bromides | Nickel/PyBCam | 1,4-Biaryl/1-Aryl-4-vinyl internal alkynes | Regioselective coupling at the ipso-carbon of homopropargyl bromides. acs.org |

Sustainable and Green Chemistry Approaches in Brominated Styrene (B11656) Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com The synthesis of brominated styrenes, including this compound, is an area where these principles can be applied to develop more environmentally friendly processes.

One key aspect of green chemistry is the use of safer and more sustainable reagents. For example, replacing hazardous brominating agents with alternatives like N-bromosuccinimide (NBS) can improve the safety profile of a reaction. sci-hub.se A transition-metal-free method for the direct bromination of styrenes using NBS and sodium persulfate as an oxidant has been reported, offering a more environmentally benign approach. sci-hub.se

The use of greener solvents, such as water or ionic liquids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. mdpi.com For instance, a method for preparing brominated styrene-butadiene copolymer utilizes a heterogeneous oxidation process, which can be a step towards a more sustainable industrial process. patsnap.com

Microwave-assisted synthesis is another green chemistry technique that can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. mdpi.com The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings also contributes to the sustainability of the synthesis. acs.org

The following table outlines some green chemistry approaches relevant to the synthesis of brominated styrenes.

| Green Chemistry Principle | Application in Brominated Styrene Synthesis | Example/Benefit |

| Use of Safer Reagents | Employing N-bromosuccinimide (NBS) instead of elemental bromine. | Reduces handling of a highly corrosive and toxic substance. sci-hub.se |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of styrenes. | Reduces reliance on petrochemicals. |

| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. | Minimizes waste generation. |

| Use of Catalysis | Employing catalysts to enable reactions under milder conditions and with higher selectivity. | Reduces energy consumption and unwanted byproducts. acs.org |

| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions. | Reduces volatile organic compound (VOC) emissions. mdpi.com |

| Design for Energy Efficiency | Utilizing microwave irradiation or reactions at ambient temperature. | Lowers energy consumption and can lead to faster reactions. mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity and Transformational Chemistry of 1 2 Bromoethenyl 4 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a C(sp²)–Br bond in 1-(2-bromoethenyl)-4-methylbenzene makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic chemistry for creating new bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling for C(sp²)-C(aryl) Bond Formation.researchgate.netnih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(aryl) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov In the context of this compound, this reaction allows for the introduction of various aryl groups at the vinylic position, leading to the synthesis of substituted stilbene (B7821643) derivatives. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. nih.govrsc.org The optimization of these components is crucial for achieving high yields and turnover numbers. rsc.org

Research has shown that the electronic and steric properties of phosphine (B1218219) ligands play a significant role in the catalytic cycle. nih.gov For instance, bulky and electron-rich ligands can enhance the rate of oxidative addition of the vinyl bromide to the palladium(0) center and facilitate the subsequent reductive elimination to form the desired product. nih.gov Automated systems have been employed to rapidly screen various palladacycles, ligands, temperatures, and catalyst loadings to identify the optimal conditions for specific Suzuki-Miyaura reactions. rsc.org The use of well-defined pre-catalyst systems, such as those incorporating Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), has been shown to be highly effective for the coupling of vinyl bromides. nih.govorganic-chemistry.org These ligands promote efficient catalysis for a broad range of substrates, including those that are sterically demanding. nih.gov

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-100 | >90 |

| [Pd(PPh₃)₄] | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Good to Excellent |

This table presents typical, not exhaustive, conditions and the performance can vary based on the specific arylboronic acid used.

The Suzuki-Miyaura coupling of this compound has been successfully applied to a wide array of arylboronic acids. organic-chemistry.org This includes boronic acids bearing both electron-donating and electron-withdrawing groups on the aromatic ring. The reaction generally exhibits good functional group tolerance, allowing for the presence of esters, ketones, ethers, and nitriles on the coupling partners. organic-chemistry.orgrsc.org This broad compatibility is a significant advantage, as it minimizes the need for protecting group strategies in the synthesis of complex molecules. nih.gov However, extremely hindered substrates may require more specialized catalyst systems to achieve high conversion. nih.gov

Sonogashira Coupling for C(sp²)-C(alkynyl) Bond Formation.nih.govrsc.orgorganic-chemistry.org

The Sonogashira coupling reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. nih.govrsc.orgwikipedia.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of conjugated enynes from this compound. organic-chemistry.orgwikipedia.orggelest.com These enyne structures are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. rsc.orgwikipedia.orgnih.gov

While the traditional Sonogashira reaction relies on a dual palladium/copper catalytic system, concerns over the environmental impact and potential for alkyne homocoupling (Glaser coupling) promoted by copper have driven the development of copper-free methodologies. rsc.orgnih.govacs.org These methods often employ more sophisticated palladium-ligand systems to facilitate the catalytic cycle without the need for a copper co-catalyst. nih.govacs.org Various palladium sources and ligands have been explored, demonstrating that efficient coupling can be achieved under milder and more environmentally benign conditions. nih.govrsc.orgnih.gov The use of specific bases and solvents is also critical for the success of these copper-free reactions. nih.govnih.gov

Table 2: Comparison of Conventional and Copper-Free Sonogashira Conditions

| Condition | Conventional Sonogashira | Copper-Free Sonogashira |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ or other Pd(0) or Pd(II) sources |

| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) |

| Base | Amine (e.g., Et₃N, piperidine) | Inorganic base (e.g., Cs₂CO₃, K₂CO₃) or organic base (e.g., DBU) |

| Solvent | Toluene, THF, DMF | Toluene, DMF, MeCN, or even water |

| Temperature | Room temperature to 80 °C | Room temperature to 100 °C |

The Sonogashira coupling of this compound with various terminal alkynes provides direct access to a diverse range of conjugated enynes. documentsdelivered.comorganic-chemistry.orgresearchgate.net These molecules are highly versatile synthetic intermediates. rsc.orgresearchgate.netnih.gov For instance, they can undergo further transformations such as cycloaddition reactions to form complex polycyclic systems. nih.gov The stereochemistry of the double bond in the starting vinyl bromide is typically retained in the enyne product. The reaction can be used to couple this compound with both simple and functionalized alkynes, including those bearing silyl, aryl, and alkyl substituents. nih.govmdpi.com This flexibility makes the Sonogashira coupling an invaluable tool for the construction of elaborate molecular frameworks containing the 1,3-enyne motif. researchgate.netrsc.org

Heck Reactions for C(sp²)–C(alkene) Bond Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org In the context of this compound, this reaction facilitates the creation of a new bond between the vinylic carbon and an alkene, leading to substituted dienes and other conjugated systems. These reactions are typically conducted in the presence of a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalytic species. wikipedia.orgthieme-connect.de

The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by alkene insertion and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and stereoselectivity. For instance, tri-2-tolylphosphine is often employed as a ligand for less reactive bromoarenes. thieme-connect.de While the Heck reaction is a powerful tool, challenges such as the reactivity of 1,2-disubstituted alkenes and the formation of isomeric products can arise. thieme-connect.de

Below is a table summarizing representative Heck reaction conditions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Substituted Styrenes |

| PdCl₂ | None | K₂CO₃ | NMP | 120 | Stilbenes |

| Pd/C | PPh₃ | NaOAc | Acetonitrile | 80 | Dienes |

This table represents typical conditions and specific outcomes may vary based on the alkene coupling partner.

Negishi Coupling and Other Organozinc-Mediated Transformations

Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly effective for forming C(sp²)-C(sp²) bonds. For this compound, this would typically involve its reaction with an organozinc reagent. Alternatively, the vinyl bromide can be converted into an organozinc species, which then couples with another organic halide. Organozinc reagents are valued for their functional group tolerance compared to more reactive organometallics like Grignard reagents. researchgate.net

The reaction of organozinc reagents with bromoalkynes in the presence of a copper catalyst has been demonstrated for the synthesis of gem-difluorinated alkynes. researchgate.net Furthermore, organozinc reagents derived from halosulfones react with aldehydes to produce homoallylic alcohols. semanticscholar.org These transformations highlight the versatility of organozinc chemistry in conjunction with vinyl bromides.

A notable application of organozinc reagents is in tandem reactions, where an initial conjugate addition is followed by an intramolecular reaction, such as an aldol (B89426) or alkylation reaction. rsc.org The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to significantly enhance the Sₙ2′ reaction of propargyl mesylates with organozinc reagents, leading to the efficient synthesis of allenes. organic-chemistry.org

Kumada Coupling and Related Organomagnesium-Mediated Reactions

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org To employ this compound in a Kumada coupling, it would be reacted with a suitable Grignard reagent, such as phenylmagnesium bromide, to form a substituted stilbene derivative. organic-chemistry.org

The primary advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily prepared from organic halides and magnesium metal. organic-chemistry.orgadichemistry.com The preparation of Grignard reagents requires anhydrous conditions and often an activation step to remove the passivating magnesium oxide layer from the metal surface. adichemistry.comwikipedia.org

While highly reactive, the utility of Grignard reagents can be limited by their low functional group tolerance, as they react with acidic protons in compounds like water, alcohols, and carboxylic acids. adichemistry.comsigmaaldrich.com The Schlenk equilibrium, where the Grignard reagent exists in equilibrium with the corresponding diorganomagnesium species and magnesium halide, can also influence reactivity. wikipedia.org

| Catalyst | Grignard Reagent | Solvent | Product Type |

| Ni(dppp)Cl₂ | Phenylmagnesium Bromide | THF | 4-methylstilbene |

| Pd(PPh₃)₄ | Ethylmagnesium Chloride | Diethyl Ether | 1-(But-1-en-1-yl)-4-methylbenzene |

| NiCl₂(PCy₃)₂ | Isopropylmagnesium Chloride | THF/Toluene | 1-(3-Methylbut-1-en-1-yl)-4-methylbenzene |

This table provides illustrative examples of Kumada coupling reactions.

C-N and C-O Cross-Coupling Reactions (e.g., Buchwald-Hartwig type)

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. This reaction would allow for the introduction of a nitrogen-containing functional group onto the vinylic position of this compound. Similarly, the analogous C-O coupling enables the synthesis of vinyl ethers from the reaction of a vinyl bromide with an alcohol or phenol (B47542).

Recent advancements have also led to the development of transition-metal-free C-N cross-coupling reactions. One such method involves the use of a multifunctional reagent that activates both a phenol and a primary amine for a net dehydrative coupling, tolerating a wide range of functional groups. nih.gov

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling has emerged as a powerful method for C-C bond formation, circumventing the need for pre-formed organometallic reagents. chinesechemsoc.org These reactions typically involve the reductive coupling of two different electrophiles, often catalyzed by nickel or cobalt complexes. chinesechemsoc.orgnih.gov A significant challenge in this area is controlling the selectivity for the cross-coupled product over homocoupling products. chinesechemsoc.org

For vinyl bromides like this compound, nickel-catalyzed cross-electrophile coupling with other electrophiles such as vinyl triflates or allylic acetates provides access to complex dienes and other valuable structures. chinesechemsoc.orgnih.gov For instance, the coupling of vinyl bromides with vinyl triflates can produce dienylboronates, and the reaction with allylic acetates yields 1,4-dienes. chinesechemsoc.orgnih.gov These reactions often employ a terminal reductant, such as manganese or zinc, to facilitate the catalytic cycle. chinesechemsoc.orgnih.gov Mechanistic studies suggest that in some nickel-catalyzed systems, the vinyl bromide undergoes oxidative addition to the Ni(0) catalyst more readily than a vinyl triflate. chinesechemsoc.org

Radical Reactions Involving Vinylic Bromides

Vinyl bromides can serve as precursors to vinyl radicals, which are highly reactive intermediates. The generation of these radicals can be initiated by various methods, including photolysis or reaction with radical initiators.

Generation and Reactivity of Vinyl Radicals

The direct generation of vinyl radicals from vinyl halides can be challenging. nih.gov High-energy radiation can cleave the C-Br bond to form a vinyl radical. nih.gov More commonly, photochemical approaches involving a photocatalyst are used. acs.org The activation of vinyl halides can occur through single-electron reduction, leading to the formation of a vinyl radical. acs.org However, these radicals have a strong tendency to abstract a hydrogen atom, which can lead to undesired reduction products. acs.org

Despite this, methods for the productive use of vinyl radicals have been developed. For example, radical vinylation of certain substrates using vinyl bromides with an electron-withdrawing group at the β-position has been reported. rsc.org The geometry of vinyl radicals is often described as being either linear (σ-type) or bent (π-type). nih.gov The specific nature of the radical can influence its subsequent reactivity.

Intramolecular and Intermolecular Radical Cascades

Vinyl bromides are well-established precursors for the generation of vinyl radicals, which can subsequently engage in a variety of cascade reactions to form cyclic and polycyclic systems. While specific studies detailing the radical cascade reactions of this compound are not extensively documented, the general principles of vinyl radical cyclization can be applied to predict its behavior. The generation of the vinyl radical from this compound, typically initiated by a radical initiator such as AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride, would create a highly reactive intermediate.

Should the molecule contain a tethered radical acceptor, such as an alkene or alkyne, intramolecular cyclization would be a favored pathway. The regioselectivity of such a cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific stereochemical and electronic properties of the tether.

In an intermolecular context, the vinyl radical derived from this compound could be trapped by various radical acceptors. These reactions would lead to the formation of a new carbon-carbon bond at the vinylic position, providing a pathway for the introduction of new functional groups.

Nucleophilic Substitution Reactions at the Vinylic Carbon

Nucleophilic substitution at a vinylic carbon, such as the one in this compound, is generally more challenging than at a saturated sp3-hybridized carbon. The increased s-character of the C-Br bond and the potential for repulsion between the incoming nucleophile and the electron-rich pi-system of the double bond and the aromatic ring create a higher activation barrier.

However, under specific conditions, often involving transition metal catalysis (e.g., palladium or copper), these substitutions can be achieved. The mechanism of such reactions can vary, proceeding through pathways like addition-elimination or via the formation of an organometallic intermediate. The tolyl group, being electron-donating, might slightly deactivate the double bond towards nucleophilic attack compared to an unsubstituted vinyl bromide.

Electrophilic Additions to the Vinylic Double Bond

The double bond in this compound is susceptible to electrophilic addition reactions. libretexts.orgchemguide.co.uk The presence of the bromine atom, an electron-withdrawing group, deactivates the double bond towards electrophilic attack compared to a simple alkene. Conversely, the 4-methylphenyl (p-tolyl) group is electron-donating, which can partially counteract this deactivation.

The regioselectivity of electrophilic addition would be dictated by the relative ability of the bromine and the p-tolyl group to stabilize the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile would add to the carbon atom that results in the more stable carbocation. chemguide.co.uk In this case, the carbocation adjacent to the p-tolyl group would be stabilized by resonance, directing the electrophile to the bromine-bearing carbon.

For instance, the addition of a hydrogen halide (HX) would likely proceed via protonation of the carbon atom attached to the bromine, generating a secondary benzylic carbocation. This intermediate would then be attacked by the halide anion to yield the final product.

Cycloaddition and Pericyclic Reactions

The vinylic double bond of this compound can potentially participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions or as a component in other pericyclic processes. masterorganicchemistry.com In a [4+2] cycloaddition, the reactivity of this compound as a dienophile would be influenced by its electronic properties. The electron-withdrawing bromine atom would enhance its dienophilic character, while the electron-donating p-tolyl group might have a contrary effect.

The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the well-established principles of the Diels-Alder reaction, including the endo rule. masterorganicchemistry.com The regioselectivity of the reaction with an unsymmetrical diene would be determined by the electronic interplay between the substituents on both the diene and the dienophile. masterorganicchemistry.com

Remote Functionalization and C-H Activation Strategies

Modern synthetic methodologies allow for the functionalization of C-H bonds that are remote from an initial functional group. In the context of this compound, this could involve the activation of C-H bonds on the methyl group of the toluene ring or on the aromatic ring itself.

Strategies often employ transition metal catalysts that can coordinate to the molecule and, through a series of steps including C-H activation, introduce a new functional group at a distant site. For example, palladium-catalyzed reactions are known to facilitate the C-H functionalization of toluene derivatives. The bromoethenyl group could potentially act as a directing group, influencing the site of C-H activation on the aromatic ring. While specific examples for this compound are not prevalent in the literature, the general principles of remote C-H activation provide a conceptual framework for its potential transformations.

Mechanistic Investigations of Transformations Involving 1 2 Bromoethenyl 4 Methylbenzene

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

The transformations of 1-(2-bromoethenyl)-4-methylbenzene are predominantly expected to proceed via catalytic cycles typical for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These cycles generally involve a sequence of fundamental steps: oxidative addition, migratory insertion (or transmetalation), and reductive elimination.

A generalized catalytic cycle for a cross-coupling reaction involving this compound is initiated by the oxidative addition of the vinyl bromide to a low-valent transition metal center, typically palladium(0). This step involves the insertion of the palladium into the carbon-bromine bond, forming a square planar palladium(II) intermediate.

Following oxidative addition, the pathway diverges depending on the specific reaction. In a Suzuki coupling , a transmetalation step occurs, where an organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the bromide. In a Heck reaction , the vinylpalladium(II) intermediate undergoes migratory insertion with an alkene.

The final step in these catalytic cycles is reductive elimination , where the two organic groups on the palladium(II) center couple and are expelled as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.orgnih.gov

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | Vinylpalladium(II) halide complex |

| Transmetalation (Suzuki) | Transfer of an organic group from an organoboron reagent to the palladium center. | Diorganopalladium(II) complex |

| Migratory Insertion (Heck) | Insertion of an alkene into the Pd-C bond of the vinylpalladium(II) complex. | Alkylpalladium(II) complex |

| Reductive Elimination | Coupling of the two organic ligands on the palladium and release of the product. | Regenerated Pd(0) catalyst |

| A simplified representation of the key steps in transition metal-catalyzed reactions involving this compound. |

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the products formed from reactions of this compound is a critical aspect, largely determined by the geometry of the starting material and the mechanism of the specific reaction step. For instance, in Suzuki coupling reactions, the oxidative addition of the vinyl bromide to the palladium(0) catalyst is known to proceed with retention of configuration. Similarly, the subsequent transmetalation and reductive elimination steps also typically occur with retention of stereochemistry. libretexts.org This means that if the starting material is the (E)-isomer of this compound, the resulting cross-coupled product is also expected to be the (E)-isomer.

Transition state analysis, often performed using computational methods, is crucial for understanding the origins of stereoselectivity. The geometry of the transition state during the key bond-forming steps dictates the stereochemical outcome. Factors such as steric hindrance and electronic interactions between the substrate, ligands, and the metal center in the transition state assembly play a pivotal role. While specific transition state analyses for this compound are not readily found, studies on analogous systems suggest that the preferred transition state is the one that minimizes steric clashes and maximizes favorable electronic interactions. beilstein-journals.orgnih.gov

Role of Ligands, Additives, and Solvents in Reaction Selectivity and Efficiency

The choice of ligands, additives, and solvents is paramount in controlling the selectivity and efficiency of transition metal-catalyzed reactions involving this compound.

Additives: In many cross-coupling reactions, additives such as bases are essential. In Suzuki couplings, a base is required to activate the organoboron reagent and facilitate the transmetalation step. yonedalabs.com The choice of base can affect the reaction rate and yield. In some cases, the addition of salts can also influence the reaction by altering the polarity of the medium or by participating in the catalytic cycle.

Solvents: The solvent can affect the solubility of the reactants and the catalyst, as well as the stability of the intermediates in the catalytic cycle. The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle. For instance, polar aprotic solvents are often beneficial for cross-coupling reactions. nih.gov

| Component | Role | Examples |

| Ligands | Modulate electronic and steric properties of the catalyst, influence reaction rate and stability. | Triphenylphosphine, Buchwald-type biaryl phosphines |

| Additives | Activate reagents (e.g., bases in Suzuki coupling), stabilize intermediates. | Potassium carbonate, sodium ethoxide |

| Solvents | Solubilize reactants and catalyst, influence reaction rates and pathways. | Toluene (B28343), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Key components influencing the outcome of cross-coupling reactions. |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic studies are instrumental in elucidating the mechanism of a reaction by providing information about the rate-determining step. For palladium-catalyzed cross-coupling reactions, the oxidative addition step is often considered to be rate-limiting. However, depending on the specific substrates, ligands, and reaction conditions, other steps such as transmetalation or reductive elimination can also become rate-determining.

While specific kinetic data for reactions of this compound are not available, studies on similar vinyl bromides in Sonogashira couplings have utilized high-throughput kinetics to model the reaction rates. researchgate.netdntb.gov.ua Such studies can help in understanding the influence of substituents on the reaction rate and in optimizing the reaction conditions.

Spectroscopic and Computational Approaches to Mechanistic Understanding

Spectroscopic techniques are powerful tools for identifying and characterizing the intermediates in a catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide structural information about the organometallic species involved in the reaction.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of reaction mechanisms at the molecular level. DFT calculations can be used to model the geometries and energies of reactants, intermediates, and transition states. dntb.gov.ua This allows for the detailed exploration of the potential energy surface of the reaction, providing insights into the reaction pathway, the nature of the transition states, and the factors that control the selectivity of the reaction. For instance, DFT studies can be used to rationalize the stereochemical outcomes by comparing the energies of different diastereomeric transition states. beilstein-journals.orgnih.gov

Theoretical and Computational Studies on 1 2 Bromoethenyl 4 Methylbenzene and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic states of vinyl bromide have been computed using methods like the state-average complete active space self-consistent field (SA-CASSCF). nih.gov This method is adept at describing molecules where electron correlation is significant, as is often the case in excited states. nih.gov An active space including the carbon-carbon double bond (π and π* orbitals), the carbon-bromine single bond (σ and σ* orbitals), and the bromine lone pair orbitals is typically employed. nih.gov

For 1-(2-bromoethenyl)-4-methylbenzene, the presence of the methyl-substituted phenyl group would introduce additional π orbitals into the system, leading to a more complex electronic structure with lower energy electronic transitions compared to vinyl bromide. The methyl group acts as an electron-donating group, which would influence the electron density of the aromatic ring and the vinyl moiety.

Table 1: Illustrative Electronic State Calculations for a Related Compound (Vinyl Bromide)

| Electronic State | Description | Computational Method |

|---|---|---|

| S₀ (Ground State) | The lowest energy electronic state of the molecule. | SA5-CASSCF |

| ππ* State | An excited state resulting from the promotion of an electron from a π to a π* orbital. | SA5-CASSCF |

This table is illustrative and based on calculations for vinyl bromide. The specific energies and ordering of states would differ for this compound due to the presence of the 4-methylphenyl group.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways, including those involving transition states and intermediates.

A DFT study on the reaction of a zwitterionic π-allenyl palladium species demonstrated the power of this method in elucidating complex reaction mechanisms, including the identification of key intermediates and the rationalization of product selectivity. mdpi.com Similarly, DFT has been used to study the cycloaddition reactions of styrenes, providing insights into the regio- and stereoselectivity of the process. acs.org For this compound, DFT calculations could predict the most likely products in reactions such as Heck coupling or Suzuki coupling, and explain the observed selectivity.

Molecular Dynamics Simulations of Intermediates and Transition States

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, including the dynamics of short-lived intermediates and the crossing of transition state barriers. While quantum chemical calculations provide static pictures of these species, MD simulations can reveal the influence of temperature, solvent, and dynamic effects on the reaction pathway.

Non-adiabatic molecular dynamics (NAMD) simulations have been used to study the ultrafast dissociation of vinyl bromide following photoexcitation. nih.gov These simulations can track the trajectories of the atoms as the molecule moves from one electronic state to another, providing a detailed picture of the dissociation process. nih.gov

For this compound, MD simulations could be used to study the behavior of reactive intermediates, such as the radical cation that might be formed in an oxidation reaction. acs.org These simulations could reveal the lifetime of such an intermediate, its conformational dynamics, and its interactions with solvent molecules, all of which can influence the outcome of the reaction.

Prediction of Reactivity Patterns and Selectivity

Theoretical and computational studies can be used to predict the reactivity of a molecule and the selectivity of its reactions. This can be achieved through the analysis of various calculated properties, often referred to as reactivity descriptors. These descriptors are derived from the electronic structure of the molecule and can provide a quantitative measure of its propensity to react in a certain way.

For substituted styrenes and vinyl bromides, several reactivity patterns are known. For example, vinyl bromides can undergo cine-substitution, where the incoming group attaches to the carbon atom adjacent to the one that was bonded to the bromine, in addition to the expected ipso-substitution. rsc.org Computational studies can help to rationalize this by examining the stability of the intermediates formed in each pathway.

The redox potential of a molecule is another important indicator of its reactivity. For example, the oxidation potential of β-bromostyrene has been measured, providing insight into its susceptibility to oxidation. acs.org Computational methods can be used to predict such properties for this compound. Furthermore, by analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity of addition reactions and other transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Vinyl bromide |

Advanced Synthetic Applications of 1 2 Bromoethenyl 4 Methylbenzene As a Versatile Building Block

Precursor for Stereodefined Styrene (B11656) Derivatives

The vinyl bromide group in 1-(2-bromoethenyl)-4-methylbenzene is a key functional handle for the stereoselective synthesis of a variety of styrene derivatives. The geometry of the double bond, whether (E) or (Z), can be controlled during the synthesis of the starting material or manipulated in subsequent reactions, leading to the formation of stereochemically defined products. nih.govttu.edu

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are extensively employed to introduce a wide array of substituents at the vinylic position. For instance, the Suzuki coupling of (E)-1-(2-bromoethenyl)-4-methylbenzene with arylboronic acids provides a straightforward route to tri- and tetrasubstituted stilbene (B7821643) derivatives with defined stereochemistry. Similarly, Sonogashira coupling with terminal alkynes yields enynes that are valuable intermediates in the synthesis of natural products and functional materials.

The ability to perform these transformations with high stereoretention is crucial. For example, the synthesis of (Z)-trisubstituted alkenes can be achieved with high isomeric purity (≥98% Z) through bromoboration of propyne (B1212725) followed by Negishi coupling. nih.gov This level of control is essential for applications where the geometric isomerism of the final product dictates its biological activity or material properties.

Table 1: Selected Cross-Coupling Reactions for Stereodefined Styrene Synthesis

| Coupling Reaction | Catalyst/Reagents | Product Type | Stereochemical Outcome |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl-substituted styrenes | Retention of configuration |

| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted styrenes | Predominantly E-isomer |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl-substituted styrenes | Retention of configuration |

| Stille Coupling | Pd(PPh₃)₄ | Organotin-derived styrenes | Retention of configuration |

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the vinyl bromide and the adjacent double bond in this compound provides a versatile platform for the construction of various heterocyclic systems. Intramolecular and intermolecular cyclization reactions are common strategies to build five-, six-, and even larger-membered rings.

For instance, palladium-catalyzed intramolecular Heck reactions of appropriately substituted derivatives of this compound can lead to the formation of indoles, quinolines, and other fused aromatic systems. The starting materials for these cyclizations are often prepared by coupling reactions at the vinyl bromide position.

Furthermore, the double bond can participate in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can afford complex cyclohexene (B86901) derivatives which can be further elaborated into a variety of carbocyclic and heterocyclic structures. The synthesis of boron-containing heterocyclic compounds has also been explored, highlighting the versatility of this scaffold in accessing novel chemical space. nih.gov

Role in the Construction of Complex Organic Architectures

The utility of this compound extends beyond the synthesis of simple derivatives to the construction of intricate and complex organic molecules. Its ability to participate in a variety of carbon-carbon bond-forming reactions makes it a valuable fragment in the total synthesis of natural products and other architecturally challenging targets.

In multi-step synthetic sequences, the vinyl bromide can be transformed into other functional groups, or it can serve as a linchpin to connect different molecular fragments. For example, a synthetic strategy might involve an initial cross-coupling reaction to introduce a complex side chain, followed by a subsequent transformation of the styrene double bond to build another part of the molecule. The synthesis of poly(p-phenylene) derivatives, which are important conjugated polymers, can be achieved from related bromo-lithiobenzene precursors, showcasing the potential for building large, well-defined molecular architectures. dtic.milresearchgate.net

Utility in Ligand Synthesis for Organometallic Catalysis

The development of new ligands is crucial for advancing the field of organometallic catalysis. This compound can serve as a starting material for the synthesis of novel phosphine (B1218219) ligands. researchgate.net The vinyl group can be functionalized to introduce phosphine moieties, leading to ligands with unique steric and electronic properties.

For example, the addition of a secondary phosphine, such as diphenylphosphine, across the double bond can yield a phosphine ligand with a tolyl substituent. The stereochemistry of the resulting phosphine can be influenced by the geometry of the starting vinyl bromide. These tailored ligands can then be coordinated to transition metals to create catalysts with improved activity, selectivity, and stability for a variety of organic transformations. nsf.govuiowa.edunih.govnih.govmdpi.comnih.gov The synthesis of phosphine-borane derivatives has also been reported as a strategy for creating novel bioactive molecules. nih.gov

Table 2: Examples of Ligand Synthesis Strategies

| Reaction Type | Reagents | Ligand Type | Potential Application |

| Hydrophosphination | R₂PH, Catalyst | Alkylphosphine | Asymmetric Catalysis |

| Cross-Coupling/Phosphination | 1. Ar'B(OH)₂, Pd cat. 2. PPh₂Li | Aryl-substituted phosphine | Cross-Coupling Reactions |

Applications in Polymerization Chemistry for Defined Monomers

This compound and its derivatives are valuable monomers in the synthesis of well-defined polymers. rsc.orgnih.govresearchgate.net The vinyl group can undergo polymerization through various mechanisms, including free-radical, cationic, and coordination polymerization. The presence of the bromo and methyl groups on the aromatic ring allows for the tuning of the polymer's properties, such as its thermal stability, solubility, and refractive index.

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, can be employed to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net The resulting brominated polymers can be further modified through post-polymerization functionalization, where the bromine atoms are replaced with other functional groups, leading to a wide range of functional materials. For instance, copolymers of styrene and halogenated phenylcyanoacrylates have been synthesized and characterized. researchgate.net The development of brominated polyisobutylene-based polymers highlights the industrial relevance of such monomers. google.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Challenging Transformations

The transformation of vinyl bromides like 1-(2-bromoethenyl)-4-methylbenzene is heavily reliant on transition metal catalysis, particularly with palladium. While traditional cross-coupling reactions such as Suzuki, Heck, and Sonogashira are well-established, future research is geared towards overcoming their limitations and expanding the reaction scope. A key trend is the design of new catalyst systems that can perform challenging transformations with higher efficiency and selectivity.

One innovative approach involves altering the conventional reactivity of vinyl halides. For instance, a novel reactivity pattern has been demonstrated where vinyl bromides undergo cine-substitution. rsc.orgrsc.orgorganic-chemistry.org This process, catalyzed by palladium, involves an initial C-N bond formation to create an enamine intermediate, which then participates in a subsequent reaction like a Michael addition. rsc.orgrsc.orgorganic-chemistry.org This strategy effectively transforms the vinyl bromide into a nucleophile, leading to substitution at the adjacent carbon atom (cine-substitution) rather than the carbon bearing the bromine (ipso-substitution). rsc.org This opens up new synthetic pathways for creating complex molecular architectures from simple precursors.

The development of highly active and robust catalyst systems is also crucial. New air-stable palladium-tetraphosphine complexes have shown high efficiency in the Heck vinylation of aryl halides, a reaction type relevant to the synthesis of derivatives from this compound. rsc.org Furthermore, the use of specialized ligands, such as sterically hindered dialkylbiaryl monophosphines, has enabled previously challenging transformations, including the direct conversion of vinyl triflates to vinyl bromides. nih.gov While not directly starting from this compound, these advanced catalytic systems highlight a clear research trajectory: the design of catalysts that can handle a wider range of functional groups and reaction partners, ultimately enabling more complex and efficient syntheses.

| Catalyst System | Transformation Type | Key Advantage |

| Palladium / Amine | C-N Coupling / Michael Addition | Achieves cine-substitution, reversing traditional reactivity. rsc.orgrsc.org |

| Palladium-Tetraphosphine Complex | Heck Vinylation | Air-stable catalyst with high efficiency. rsc.org |

| Pd₂ (dba)₃ / Biarylphosphine Ligands | Conversion of Triflates to Halides | Enables challenging halide exchange reactions. nih.govacs.org |

Integration with Flow Chemistry and Automated Synthesis

The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in flow chemistry and automated synthesis. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, better process control, higher reproducibility, and the potential for rapid reaction optimization. nih.gov For a compound like this compound, integrating its synthesis and subsequent transformations into flow systems represents a major area of future development.

Flow microreactors have been effectively used for the generation and immediate reaction of highly reactive intermediates like vinyllithiums, which can be derived from vinyl bromides. rsc.orgacs.org This approach mitigates the risks associated with handling pyrophoric and unstable reagents in large quantities, as they are generated and consumed in a continuous, small-volume stream. rsc.org Such a setup could be readily adapted for the derivatization of this compound.

Furthermore, complex multi-step syntheses, including those involving cross-coupling reactions, are increasingly being translated to continuous flow processes. researchgate.netresearchgate.net For example, the total synthesis of natural products has been achieved using sequential in-line reactions, often employing packed-bed reactors containing heterogeneous catalysts. researchgate.net This approach simplifies purification, as the catalyst is contained within the reactor, and allows for the telescoping of reaction sequences without isolating intermediates. The application of these principles to produce advanced derivatives from this compound could significantly streamline their synthesis for academic or industrial applications. nih.gov

| Flow Chemistry Application | Relevant Transformation | Benefit for Vinyl Bromide Chemistry |

| Microreactor Systems | Generation of Vinyllithiums | Safe handling of reactive intermediates, precise reaction control. rsc.orgacs.org |

| Packed-Bed Reactors | Heterogeneous Catalysis (e.g., Heck) | Simplified catalyst recovery and product purification. researchgate.netnih.gov |

| Multi-step Continuous Synthesis | Total Synthesis of Complex Molecules | Increased efficiency and automation for producing advanced derivatives. researchgate.netresearchgate.net |

Computational-Experimental Synergy in Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work has become a powerful engine for innovation in reaction development. Density Functional Theory (DFT) calculations, in particular, provide deep mechanistic insights that can guide the design of new catalysts and the optimization of reaction conditions. For reactions involving this compound, this synergy is crucial for understanding complex catalytic cycles and predicting reactivity.

DFT studies have been extensively applied to elucidate the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using model substrates like vinyl bromide. acs.orgresearchgate.netresearchgate.net These computational models can map out the entire catalytic cycle, identifying the energies of intermediates and transition states for each elementary step: oxidative addition, transmetalation, and reductive elimination. acs.org By understanding the role of the base, ligands, and solvent, researchers can rationally design more efficient catalytic systems. researchgate.netacs.org For example, computational studies have helped to clarify the role of the base in activating the boronic acid for transmetalation, which is often the rate-determining step. researchgate.net

This computational-experimental approach is not limited to optimizing existing reactions. It can also be used to predict entirely new modes of reactivity. Theoretical studies on the decomposition of vinyl bromide provide fundamental data on bond dissociation energies and potential reaction pathways, which are invaluable for developing new transformations. researchgate.netacs.org As computational methods become more powerful and accurate, their role in predicting reaction outcomes and guiding synthetic efforts will undoubtedly expand, accelerating the discovery of novel applications for compounds like this compound. rsc.orgnih.gov

Exploration of New Bond-Forming Reactions Beyond Traditional Coupling

While palladium-catalyzed cross-coupling reactions are the cornerstone of vinyl bromide chemistry, the future lies in exploring new bond-forming strategies that offer alternative reactivity and access to novel molecular structures. Two of the most promising frontiers are photoredox catalysis and C-H activation.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling reactions to proceed under exceptionally mild conditions. sigmaaldrich.com This approach has been successfully applied to the aminoacylation of vinyl bromides, a novel C-C coupling reaction that proceeds at room temperature. acs.orgacs.org This transformation is believed to involve the formation of an acyl-copper intermediate, which then undergoes oxidative addition to the vinyl bromide. acs.org The ability to generate radical intermediates from vinyl bromides under gentle light-induced conditions opens up a vast new area of potential reactions that are incompatible with traditional thermal methods. nih.gov

C-H activation represents a paradigm shift in synthetic chemistry, aiming to form C-C or C-heteroatom bonds by directly functionalizing abundant but inert C-H bonds. youtube.com This strategy avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. rsc.org While often applied to aryl systems, C-H activation is increasingly being used for vinyl substrates. For instance, rhodium(I) catalysis has been shown to be effective for the C-H arylation of certain systems with alkenyl bromides. rsc.org The development of catalysts that can selectively activate a specific C-H bond in the presence of other reactive sites is a major goal, and its application to substrates like this compound could unlock unprecedented synthetic shortcuts. nih.govacs.orgorganic-chemistry.org

Another area of exploration is the use of alternative coupling partners and reaction manifolds. The cine-substitution of vinyl bromides, which proceeds through an enamine intermediate, is a prime example of moving beyond direct ipso-substitution. rsc.orgorganic-chemistry.org These emerging methodologies promise to significantly expand the synthetic toolbox available for the derivatization of this compound.